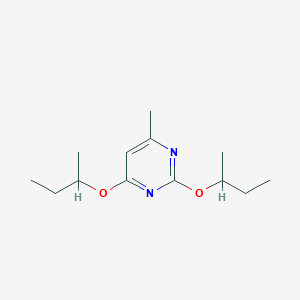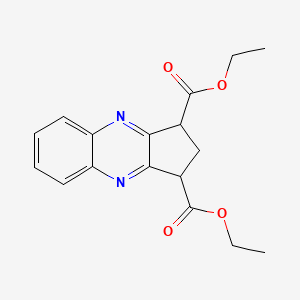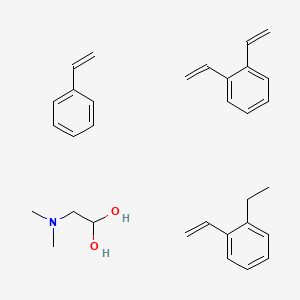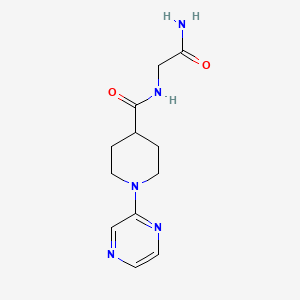![molecular formula C19H23N5O4 B13764528 Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester CAS No. 7542-46-3](/img/structure/B13764528.png)
Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester is a complex organic compound with a unique structure that combines benzoic acid and imidazo[1,5-a]pyrazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester typically involves multiple steps. The initial step often includes the preparation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,4,5-trihydroxy-: Known for its antioxidant properties.
Benzoic acid, 4-hydroxy-: Commonly used in the production of parabens.
Naphthalene, 1,2,3,4-tetrahydro-: Used in various industrial applications.
Uniqueness
What sets Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester apart is its unique structure, which combines multiple functional groups and heterocyclic rings. This structural complexity provides a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
7542-46-3 |
|---|---|
Fórmula molecular |
C19H23N5O4 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(2,4-dioxo-1H-pyrimidin-5-yl)-3,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-2-yl]benzoate |
InChI |
InChI=1S/C19H23N5O4/c1-2-28-18(26)12-3-5-13(6-4-12)24-11-14-9-20-7-8-23(14)17(24)15-10-21-19(27)22-16(15)25/h3-6,10,14,17,20H,2,7-9,11H2,1H3,(H2,21,22,25,27) |
Clave InChI |
TYYHKCWDXHSXOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2CC3CNCCN3C2C4=CNC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)



![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)

